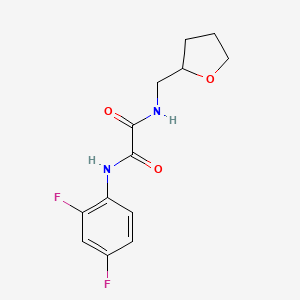

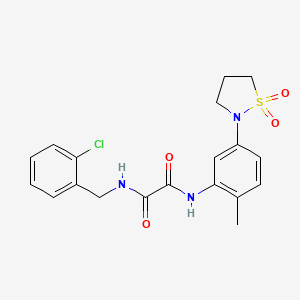

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide group. The carbazole moiety is a tricyclic structure that is often found in pharmaceuticals and materials science due to its unique photophysical properties .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The carbazole moiety might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the sulfonamide and hydroxy groups, and potential for aromatic stacking interactions due to the presence of the carbazole and benzene rings .Aplicaciones Científicas De Investigación

Neurogenesis Enhancement

One of the derivatives of the compound, specifically an aminopropyl carbazole derivative, has been studied for its ability to induce neurogenesis by increasing the final cell division in neural stem cells (NSCs). This derivative did not induce astrocytogenesis during NSC differentiation but significantly enhanced BrdU-positive neurons, suggesting its potential in promoting neurogenesis through the induction of final cell division during NSC differentiation (Shin et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide is the memristor , a type of resistive random access memory (ReRAM) device . The compound is incorporated into the active layer of the memristor, which is sandwiched between electrodes . The memristor emulates synaptic plasticity, a fundamental property of nervous systems that governs learning, forgetting, and information storage in memory .

Mode of Action

The compound interacts with its target by facilitating resistive switching, a process modulated by the applied voltage . The resistive switching is driven by the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Biochemical Pathways

The compound affects the resistive switching pathway in the memristor. The resistive switching is a result of the electric field-induced reorientation of heterocycles and the trapping/detrapping of charges in localized states within the bulk of the polymer .

Pharmacokinetics

While the ADME properties of the compound are not explicitly mentioned in the search results, the compound demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Result of Action

The compound enables the memristor to exhibit rewriteable flash memory behavior with bistable conductivity . The device can gradually increase or decrease its resistance, stimulated by a series of low amplitude voltage pulses, depending on the polarity, number, and frequency of stimulation pulses . This behavior is analogous to the potentiation and depression of neuronal synapses .

Action Environment

The action of the compound is influenced by environmental factors such as the applied voltage and the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network enhances the thermal and mechanical stability of the compound, highlighting its potential as a suitable material for organic memory devices .

Propiedades

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-25(31(28,29)23-13-16(24)11-12-22(23)30-2)14-17(27)15-26-20-9-5-3-7-18(20)19-8-4-6-10-21(19)26/h3-13,17,27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBYLVMWUVZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)

![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)

![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)

![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)